molecular formula C5H12N2O2 B1651706 (1,4-Dioxan-2-ylmethyl)hydrazine CAS No. 1330756-20-1

(1,4-Dioxan-2-ylmethyl)hydrazine

Cat. No.: B1651706
CAS No.: 1330756-20-1
M. Wt: 132.16
InChI Key: WPMVMYLFTXKTGI-UHFFFAOYSA-N
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Description

(1,4-Dioxan-2-ylmethyl)hydrazine is a chemical compound with the molecular formula C5H12N2O2. It is characterized by the presence of a dioxane ring and a hydrazine moiety. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Dioxan-2-ylmethyl)hydrazine typically involves the reaction of hydrazine with a dioxane derivative. One common method is the reaction of 2-chloromethyl-1,4-dioxane with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:

C5H10ClO2+N2H4C5H12N2O2+HCl\text{C5H10ClO2} + \text{N2H4} \rightarrow \text{C5H12N2O2} + \text{HCl} C5H10ClO2+N2H4→C5H12N2O2+HCl

The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1,4-Dioxan-2-ylmethyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxane oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

(1,4-Dioxan-2-ylmethyl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,4-Dioxan-2-ylmethyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The dioxane ring may also play a role in stabilizing the compound and enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,4-Dioxan-2-ylmethyl)hydrazine is unique due to the presence of both a dioxane ring and a hydrazine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications. Its ability to undergo multiple types of reactions and its potential biological activities further distinguish it from similar compounds .

Properties

IUPAC Name

1,4-dioxan-2-ylmethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c6-7-3-5-4-8-1-2-9-5/h5,7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMVMYLFTXKTGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901293093
Record name Hydrazine, (1,4-dioxan-2-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330756-20-1
Record name Hydrazine, (1,4-dioxan-2-ylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330756-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, (1,4-dioxan-2-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,4-Dioxan-2-ylmethyl)hydrazine
Reactant of Route 2
(1,4-Dioxan-2-ylmethyl)hydrazine
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(1,4-Dioxan-2-ylmethyl)hydrazine
Reactant of Route 4
(1,4-Dioxan-2-ylmethyl)hydrazine
Reactant of Route 5
(1,4-Dioxan-2-ylmethyl)hydrazine
Reactant of Route 6
(1,4-Dioxan-2-ylmethyl)hydrazine

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